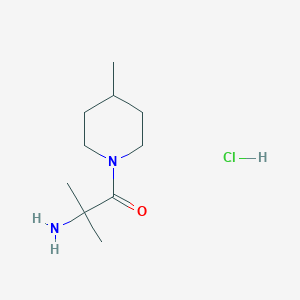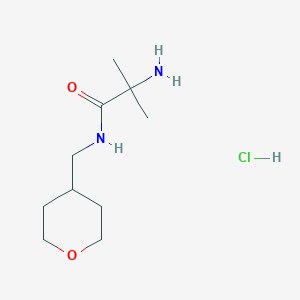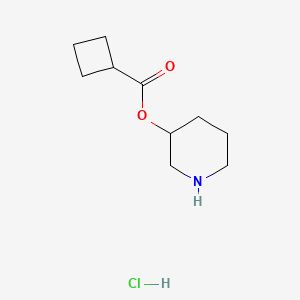
3-Piperidinyl cyclobutanecarboxylate hydrochloride
Übersicht
Beschreibung
3-Piperidinyl cyclobutanecarboxylate hydrochloride is a chemical compound with the CAS number 1219971-82-0 . It is a complex organic compound that is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 3-Piperidinyl cyclobutanecarboxylate hydrochloride and its derivatives is a topic of ongoing research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidineWissenschaftliche Forschungsanwendungen
Neurobiological Research
Research on compounds structurally related to 3-piperidinyl cyclobutanecarboxylate hydrochloride, such as phencyclidine derivatives, indicates potential applications in neurobiological studies. These compounds can affect the central nervous system's reactivity to sensory inputs and have unique pharmacological profiles, making them valuable in studying various neurological conditions and their pharmacological interventions (Domino, 1964).
Pharmacological Properties
Penehyclidine hydrochloride, a compound with some structural similarities, showcases pleiotropic effects, including anticholinergic properties, which can be beneficial in clinical settings such as preanesthetic medication and organic phosphorus poisoning treatment. Such studies highlight the potential of 3-piperidinyl cyclobutanecarboxylate hydrochloride in developing new pharmacological agents with multiple beneficial effects (Wang, Gao, & Ma, 2018).
Environmental and Analytical Chemistry
Research on environmental contaminants and analytical chemistry methods often involves structurally diverse compounds, including cyclobutane-containing molecules. Studies on the detection, quantification, and environmental impact of such compounds can provide a framework for investigating 3-piperidinyl cyclobutanecarboxylate hydrochloride's environmental presence and effects, contributing to environmental safety and pollution control measures (Lange, Scheurer, & Brauch, 2012).
Chronic Obstructive Pulmonary Disease (COPD) Treatment
The potential therapeutic applications of compounds like penehyclidine hydrochloride in treating COPD by attenuating Toll-like receptors suggest a possible research avenue for 3-piperidinyl cyclobutanecarboxylate hydrochloride. Investigating its effects on respiratory diseases and its mechanism of action could lead to new treatments for COPD and related conditions (Xiao, Liao, & Tong, 2012).
Eigenschaften
IUPAC Name |
piperidin-3-yl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(8-3-1-4-8)13-9-5-2-6-11-7-9;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDKINFJDDAMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl cyclobutanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



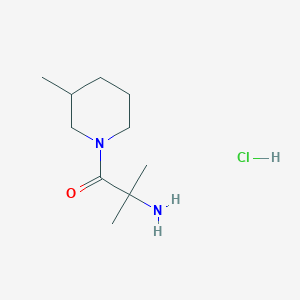
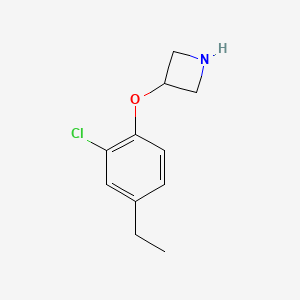
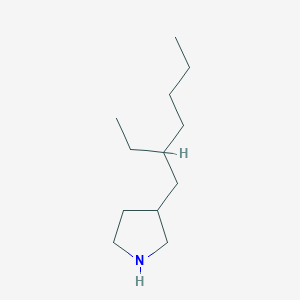
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
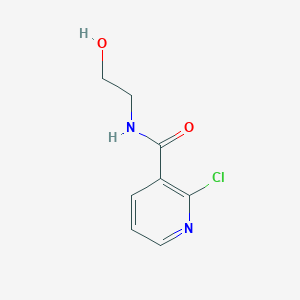
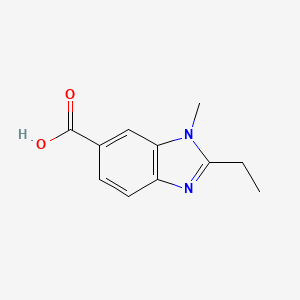
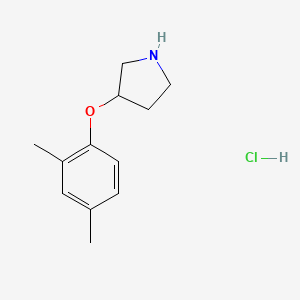
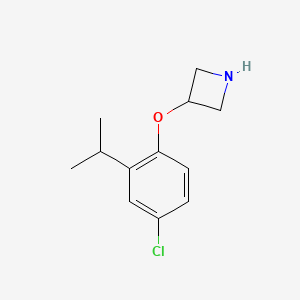
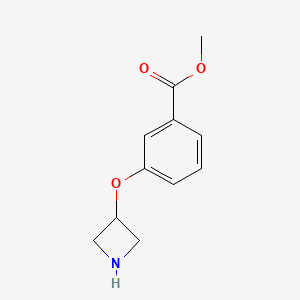
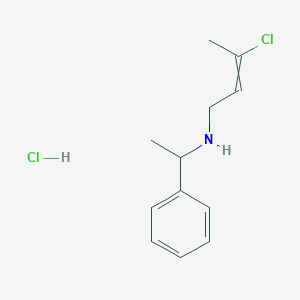
![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)
